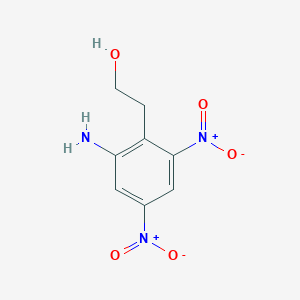

2-(2-Amino-4,6-dinitrophenyl)ethanol

描述

属性

IUPAC Name |

2-(2-amino-4,6-dinitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h3-4,12H,1-2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQFNZMZQCITII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)CCO)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 2 Amino 4,6 Dinitrophenyl Ethanol Derivatives

Foundational Synthetic Approaches to Dinitrophenyl and Amino-Substituted Nitroaromatics

The construction of the core 2-amino-4,6-dinitrophenyl moiety relies on fundamental reactions in aromatic chemistry. These include the introduction of nitro and amino groups in a controlled manner and the subsequent substitution of other groups on the activated aromatic ring.

Directed Nitration and Amination Reactions in Aromatic Systems

The synthesis of dinitrophenyl compounds typically begins with the electrophilic nitration of an aromatic precursor. Phenols are common starting materials due to the activating, ortho-para directing nature of the hydroxyl group. The nitration of phenol can yield a mixture of o-nitrophenol and p-nitrophenol, and further nitration under more vigorous conditions can lead to 2,4-dinitrophenol (B41442). researchgate.nettandfonline.com A new, highly selective method for synthesizing 2,4-dinitrophenol involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium, achieving yields as high as 80%. researchgate.net

The regioselectivity of phenol nitration is a significant area of study, with various reagent systems developed to favor either ortho or para substitution. tandfonline.comdergipark.org.tr

Interactive Table 1: Comparison of Reagents for Regioselective Mononitration of Phenol

| Reagent System | Predominant Isomer | Typical Yield | Conditions | Reference |

|---|---|---|---|---|

| Dilute Nitric Acid | Ortho/Para Mixture | Variable | Room Temperature | tandfonline.com |

| NH4NO3, KHSO4 | Ortho | Good to Excellent | Reflux in Acetonitrile | dergipark.org.tr |

| Cu(NO3)2·3H2O | Ortho/Para Mixture | 67-90% | Acetonitrile, Reflux | researchgate.net |

The amination of nitroaromatics is most commonly achieved through the reduction of a nitro group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to a vast range of compounds. acs.org A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. commonorganicchemistry.com For polynitroaromatic compounds, selective reduction of one nitro group is a key challenge. Reagents like sodium sulfide (Na2S) or hydrazine hydrate in the presence of a catalyst are often used for this purpose. commonorganicchemistry.comorgsyn.orgnih.gov The process for preparing 2-amino-4-nitrophenol (B125904) by the partial reduction of 2,4-dinitrophenol is well-documented, often using sodium sulfide or hydrosulfide (B80085). orgsyn.orgnih.govgoogle.com

Interactive Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity | Notes | Reference |

|---|---|---|---|---|

| H2, Pd/C | Varies (e.g., RT, 1 atm) | High activity, can reduce other groups | Often the method of choice for complete reduction. | commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Mild, often heated | Good for selective reductions | Tolerates many functional groups. | commonorganicchemistry.com |

| SnCl2, Acid (e.g., HCl) | Mild | Good for selective reductions | A classic method, tolerates many functional groups. | commonorganicchemistry.com |

| Sodium Sulfide (Na2S) | Aqueous/Alcoholic, heat | Can selectively reduce one of multiple nitro groups | Commonly used for partial reduction of dinitro compounds. | commonorganicchemistry.comorgsyn.org |

Nucleophilic Aromatic Substitution in Nitroaromatic Contexts

Aromatic rings that are substituted with strong electron-withdrawing groups, such as nitro groups, are rendered electron-deficient. This electronic property makes them susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. researchgate.netnih.gov

The presence of nitro groups ortho and/or para to the leaving group is crucial for the stabilization of the negative charge in the Meisenheimer intermediate, thereby activating the ring towards substitution. nih.gov For instance, the hydrolysis of 2,4-dinitrochlorobenzene to produce 2,4-dinitrophenol is a classic example of an SNAr reaction where the chloride ion is displaced by a hydroxide ion. wikipedia.orgprepchem.com This reactivity is fundamental for introducing a variety of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) onto a dinitrophenyl core. researchgate.net

General Strategies for Aliphatic Chain Introduction to Dinitrophenyl Moieties

Introducing an aliphatic chain, such as the ethanol (B145695) group in the target molecule, onto a dinitrophenyl system can be accomplished through several strategies.

O-Alkylation of a Phenolic Precursor: If the starting material is a dinitrophenol, the phenolic hydroxyl group can be alkylated to introduce an aliphatic chain via an ether linkage. For example, 2-amino-5-nitrophenol (B90527) can be reacted with a hydroxyethylation reagent to generate 2-(3-nitro-6-aminophenoxy)ethanol. google.com

C-Alkylation via Nucleophilic Aromatic Substitution: A carbon-carbon bond can be formed by reacting a suitably activated dinitrophenyl compound (e.g., 2,4-dinitrochlorobenzene) with a carbon nucleophile.

Esterification: Aliphatic chains can be linked to a dinitrophenol through an ester bond by reacting the phenol with an acyl chloride or carboxylic acid under appropriate conditions. nih.gov While not a direct C-C bond to the ring, this method attaches a side chain.

Cross-Coupling Reactions: Modern cross-coupling methods could potentially be used to form a C-C bond between the aromatic ring and the aliphatic chain, although the highly deactivated nature of the dinitrophenyl ring can make this challenging.

Advanced Synthetic Routes for 2-(2-Amino-4,6-dinitrophenyl)ethanol

Synthesizing the specific target compound, this compound, requires a combination of the foundational methods in a regiochemically controlled sequence. A plausible advanced strategy would involve the preparation of a key intermediate, 2-amino-4,6-dinitrophenol (B181620), followed by the introduction of the ethanol side chain.

Regioselective Functionalization Techniques in Dinitrophenyl Systems

Regioselectivity is paramount in the synthesis of asymmetrically substituted dinitrophenyl compounds. A key transformation is the selective reduction of one nitro group in a polynitroaromatic compound.

The selective reduction of dinitro and trinitro compounds is influenced by both steric and electronic factors.

Steric Hindrance: The least sterically hindered nitro group is often preferentially reduced. echemi.comstackexchange.com

Directing Group Effects: In dinitro- and trinitrophenols, a nitro group positioned ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com This is a critical principle for the synthesis of the target molecule's core. For example, the partial reduction of 2,4,6-trinitrophenol (picric acid) would be expected to yield 2-amino-4,6-dinitrophenol. Similarly, the reduction of 2,4-dinitrophenol with reagents like sodium sulfide selectively reduces the ortho nitro group to furnish 2-amino-4-nitrophenol. orgsyn.orgnih.gov

This inherent regioselectivity provides a reliable route to the 2-amino-4,6-dinitrophenyl scaffold from readily available trinitrophenol precursors.

Catalyst Systems and Reaction Condition Optimization

The efficiency and selectivity of the key synthetic steps, particularly the partial reduction of a polynitro compound, are highly dependent on the catalyst system and reaction conditions.

For the selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, various systems have been optimized. A process using hydrosulfide in an aqueous alkaline solution can achieve high yields when the pH is carefully maintained between 7 and 9.5. google.com Another effective method employs hydrazine hydrate as the reducing agent in the presence of a catalyst system composed of ferric chloride hexahydrate and activated charcoal. patsnap.comgoogle.com

Interactive Table 3: Optimized Conditions for Selective Reduction of 2,4-Dinitrophenol

| Reagent System | Catalyst | Solvent | Temperature | Key Parameter | Yield | Reference |

|---|---|---|---|---|---|---|

| Sodium Sulfide | None | Water/Ammonia | 70-85°C | Controlled addition of Na2S | ~55-58% | orgsyn.org |

| Hydrosulfide | None | Aqueous Alkaline | 50-80°C | pH maintained at 7-9.5 | 93% | google.com |

Advanced catalytic systems involving rhodium (Rh) and iridium (Ir) have also been developed for C-H bond functionalization, which represents a frontier in synthetic methodology. rsc.orgnih.gov These catalysts can mediate the coupling of aromatic C-H bonds to various partners, offering potential, albeit challenging, future routes for the direct introduction of functionalized aliphatic chains onto nitroaromatic rings. rsc.orgfrontiersin.org

Purification and Isolation Methodologies for this compound

The purification of this compound and its derivatives is critical for ensuring the accuracy of subsequent characterization and reactivity studies. Standard laboratory techniques, including recrystallization and chromatography, are commonly employed.

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For dinitrophenyl (DNP) derivatives, a range of solvents has proven effective. Ethanol is a common choice for the recrystallization of 2,4-dinitrophenylhydrazones. sci-hub.se Other solvents such as n-butyl alcohol, dioxane, and methanol, sometimes in combination with co-solvents like dichloromethane, are also utilized depending on the specific polarity of the derivative. orgsyn.orgresearchgate.net The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration.

Table 1: Common Recrystallization Solvents for Dinitrophenyl Derivatives

| Solvent System | Compound Type | Reference |

|---|---|---|

| 95% Ethanol | 2,4-Dinitrophenylhydrazones | sci-hub.se |

| n-Butyl Alcohol | 2,4-Dinitrophenylhydrazine (B122626) | orgsyn.org |

| Dioxane | 2,4-Dinitrophenylhydrazine | orgsyn.org |

| Methanol / Dichloromethane | 2,4-Dinitrophenylhydrazine (DNPH) | researchgate.net |

| Aqueous Ethanol | Hydroxy carbonyl 2,4-DNPHs | sci-hub.se |

Chromatographic techniques offer a higher degree of purification and are essential for separating complex mixtures or removing closely related impurities.

Column Chromatography: This is a versatile technique where the crude compound is passed through a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates based on their polarity. For N-2,4-dinitrophenyl amino acids, buffered columns have been used effectively. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation for both analytical and preparative scale work. It is particularly useful for resolving stereoisomers of DNP-derivatized amino acids and peptides. nih.gov

Chemical Derivatization and Structural Modification of this compound

The presence of three distinct functional moieties—the primary amino group, the primary hydroxyl group, and the electron-deficient aromatic ring—makes this compound a versatile precursor for a wide range of chemical transformations.

The primary amino group attached to the dinitrophenyl ring is a key site for derivatization, although its reactivity is significantly modulated by the strong electron-withdrawing effects of the two nitro groups.

A significant transformation is the intramolecular cyclization of N-(2,4-dinitrophenyl) substituted compounds. Under basic conditions, such as refluxing with sodium hydroxide in aqueous dioxane, N-(2,4-dinitrophenyl)amino acids undergo cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.govnih.gov This reaction proceeds through a mechanism where the amino group attacks the carbon bearing the ortho-nitro group, leading to the formation of the imidazole ring. nih.govresearchgate.net This strategy highlights a powerful method for constructing complex heterocyclic systems from dinitrophenyl precursors.

Table 2: Representative Transformations of the Amino Group

| Reagent/Condition | Product Type | Description | Reference |

|---|---|---|---|

| NaOH / aq. Dioxane | 5-Nitro-1H-benzimidazole-3-oxide | Base-catalyzed intramolecular cyclization involving the amino and ortho-nitro groups. | nih.govnih.gov |

| Sodium Ethoxide / Ethanol | Benzimidazole-N-oxide | Stronger base required for cyclization of related N-(2-nitrophenyl) compounds. | nih.gov |

The primary hydroxyl group at the end of the ethyl linker offers another site for chemical modification, primarily through reactions typical of primary alcohols, such as esterification and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. medcraveonline.comorganic-chemistry.org These reactions are typically catalyzed by acids or proceed under basic conditions if an activated carboxylic acid derivative is used. This modification can be used to introduce a variety of functional groups, potentially altering the compound's physical properties and biological activity. medcraveonline.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. elsevierpure.com The selective oxidation of amino alcohols can be challenging due to the potential for the amino group to interfere or be oxidized itself. mdpi.com However, catalyst systems, such as those based on copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), have been developed for the chemoselective aerobic oxidation of alcohols in the presence of amines. nih.gov Such a transformation would convert this compound into 2-(2-Amino-4,6-dinitrophenyl)acetaldehyde or 2-(2-Amino-4,6-dinitrophenyl)acetic acid.

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of various N,O-heterocycles.

Benzimidazole-N-Oxide Formation: As mentioned previously, a key cyclization strategy involves the amino group and the ortho-nitro group of the dinitrophenyl ring. nih.govnih.gov This base-catalyzed reaction is a well-established method for synthesizing 5-nitrobenzimidazole-N-oxides from N-(2,4-dinitrophenyl)amino acid derivatives. researchgate.netconicet.gov.ar The ethyl alcohol moiety would remain as a substituent at the 2-position of the resulting benzimidazole ring.

Oxazolidinone Formation: The 1,2-amino alcohol structure of the molecule allows for cyclization reactions to form five-membered rings like oxazolidinones. These heterocycles can be synthesized by reacting 1,2-amino alcohols with reagents like phosgene (B1210022), its equivalents (e.g., dimethyl carbonate), or carbon dioxide under catalytic conditions. mdpi.comthieme-connect.comwikipedia.org The reaction involves the sequential or concerted reaction of both the amino and hydroxyl groups with the carbonyl source to form the cyclic carbamate structure of the oxazolidinone ring. organic-chemistry.orgresearchgate.net

Table 3: Heterocyclic Ring Formation Strategies

| Reagent(s) | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|

| Base (e.g., NaOH) | 5-Nitro-1H-benzimidazole-3-oxide | Intramolecular cyclization | nih.govnih.gov |

| Phosgene or equivalents | Oxazolidinone | Condensation/Cyclization | wikipedia.orgnih.gov |

| CO₂, Catalyst (e.g., n-Bu₂SnO) | Oxazolidinone | Dehydrative condensation | thieme-connect.com |

| Aldehydes/Ketones | Oxazolidine | Condensation | youtube.com |

By leveraging the distinct reactivity of its functional groups, this compound serves as a valuable building block for synthesizing a diverse array of more complex molecules and heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 2 2 Amino 4,6 Dinitrophenyl Ethanol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing the vibrations of its chemical bonds. The specific frequencies of these vibrations are highly sensitive to the molecular structure and the functional groups present.

Infrared (IR) Spectroscopic Analysis of Functional Groups

An IR spectrum for 2-(2-Amino-4,6-dinitrophenyl)ethanol would be expected to show characteristic absorption bands for its key functional groups. The presence of the amino (-NH₂) group would likely result in two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro (-NO₂) groups would exhibit strong symmetric and asymmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The hydroxyl (-OH) group of the ethanol (B145695) moiety would produce a broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. Additionally, C-H stretching vibrations from the aromatic ring and the ethyl chain, as well as C=C stretching from the aromatic ring, would be anticipated. However, without experimental data, the precise wavenumbers and intensities of these bands for this specific molecule remain undetermined.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information to IR spectroscopy. Aromatic ring vibrations and the symmetric stretching of the nitro groups are typically strong and well-defined in Raman spectra. The C-C bond vibrations of the phenyl ring and the ethyl side chain would also be active. A detailed analysis of the Raman spectrum would aid in a more complete vibrational assignment for the molecule. Currently, no Raman spectroscopic data for this compound is available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Information

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) NMR Spectroscopic Analysis

A hypothetical ¹H NMR spectrum of this compound would provide valuable information about the different types of protons in the molecule. The aromatic protons on the dinitrophenyl ring would appear as distinct signals in the downfield region of the spectrum, with their chemical shifts and coupling patterns dictated by the positions of the amino and nitro substituents. The protons of the ethyl group (-CH₂-CH₂-OH) would give rise to two separate signals, likely multiplets, with their chemical shifts influenced by the neighboring hydroxyl and phenyl groups. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Without experimental spectra, a definitive assignment of chemical shifts and coupling constants is not possible.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The aromatic carbons would resonate in the downfield region (typically 100-160 ppm), with the carbons attached to the nitro and amino groups showing characteristic shifts. The two carbons of the ethanol side chain would appear in the more upfield region of the spectrum. The specific chemical shifts would provide insight into the electronic environment of each carbon atom. No experimentally obtained ¹³C NMR data for this compound has been found in the literature.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, helping to trace the spin systems of the aromatic ring and the ethyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing unambiguous C-H assignments. The application of these advanced techniques to this compound has not been reported.

Mass Spectrometric Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, offering valuable structural information.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is predicted to be complex, influenced by the dinitro-substituted aromatic ring, the amino group, and the ethanol side chain. Key fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO₂) and hydroxyl radicals (•OH) from the molecular ion. researchgate.net The ethanol side chain can undergo alpha-cleavage, which is a common fragmentation pattern for alcohols, resulting in the loss of a CH₂OH radical. youtube.com Another potential fragmentation for the ethanol moiety is dehydration, leading to the loss of a water molecule. youtube.comdocbrown.info

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 229 | [M]⁺˙ | Molecular Ion |

| 212 | [M - OH]⁺ | Loss of hydroxyl radical from the nitro group |

| 198 | [M - CH₂OH]⁺ | Alpha-cleavage of the ethanol side chain |

| 183 | [M - NO₂]⁺ | Loss of a nitro group |

| 166 | [M - NO₂ - OH]⁺ | Sequential loss of nitro and hydroxyl groups |

| 153 | [M - 2NO₂]⁺ | Loss of both nitro groups |

Note: The m/z values are based on the most common isotopes.

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. It involves the ionization of a reagent gas (e.g., methane (B114726) or ammonia), which then transfers a proton to the analyte molecule, typically forming a protonated molecular ion [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound due to the prominent molecular ion peak.

In the CI mass spectrum of this compound, the most abundant ion is expected to be the protonated molecule [M+H]⁺. Some fragmentation may still occur, but it will be significantly less extensive than in EI-MS. The primary fragment ions would likely result from the loss of stable neutral molecules, such as water (H₂O) from the protonated ethanol side chain.

Table 2: Predicted Ions in the CI Mass Spectrum of this compound

| m/z | Proposed Ion | Description |

| 230 | [M+H]⁺ | Protonated Molecular Ion (Base Peak) |

| 212 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |

| 184 | [M+H - NO₂]⁺ | Loss of a nitro group from the protonated molecule |

Note: The m/z values are based on the most common isotopes and methane as the reagent gas.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound (C₈H₉N₃O₅), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Theoretical Exact Mass for HRMS Analysis

| Molecular Formula | Calculated Exact Mass (Da) |

| C₈H₉N₃O₅ | 227.0542 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the dinitrophenylamino chromophore.

The presence of both electron-donating (amino) and strong electron-withdrawing (dinitro) groups on the aromatic ring is anticipated to result in significant intramolecular charge transfer (ICT) character in its electronic transitions. This typically leads to strong absorption bands in the UV-Vis region. The spectrum of compounds containing the 2,4-dinitrophenyl group often shows characteristic absorption maxima. acs.orgrsc.org The position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Proposed Electronic Transition |

| ~260 | ~15,000 | π → π* transition of the aromatic system |

| ~350-400 | ~25,000 | Intramolecular Charge Transfer (n → π*) |

Photoluminescence spectroscopy, including fluorescence, measures the emission of light from a molecule after it has absorbed photons. While many aromatic amines are fluorescent, nitroaromatic compounds are generally known to be non-fluorescent or only weakly fluorescent. researchgate.netrsc.org This is because the nitro group often provides efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence. rsc.orgresearchgate.net

The fluorescence of this compound is expected to be very weak, if detectable at all. rsc.org The strong electron-withdrawing nature of the two nitro groups is likely to promote rapid intersystem crossing from the singlet excited state to the triplet state, or other non-radiative decay processes, which compete with and dominate over fluorescence emission. rsc.org However, the specific molecular structure and solvent environment can sometimes influence the emission properties of nitroaromatics. researchgate.netspringernature.com

Table 5: Predicted Photoluminescence Properties of this compound

| Property | Predicted Value/Observation |

| Excitation Wavelength (nm) | Corresponds to absorption maxima (~350-400 nm) |

| Emission Wavelength (nm) | Expected to be Stokes-shifted from the excitation |

| Fluorescence Quantum Yield (ΦF) | Very low (<0.01) |

| General Observation | Significant fluorescence quenching is expected due to the dinitro substitution. |

Mechanistic Studies and Chemical Reactivity of 2 2 Amino 4,6 Dinitrophenyl Ethanol

Reactivity Profiles of the Dinitrophenyl Core

The benzene (B151609) ring in 2-(2-Amino-4,6-dinitrophenyl)ethanol is highly electron-deficient due to the presence of two strongly deactivating nitro (-NO₂) groups. This electronic characteristic is the primary determinant of its aromatic reactivity.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on an aromatic scaffold stems from two main electronic effects: a strong negative inductive effect (-I) and a strong negative resonance (mesomeric) effect (-M). mdpi.com In this compound, the cumulative effect of two such groups drastically reduces the electron density of the benzene ring.

The resonance effect is particularly significant, as it delocalizes the pi-electrons of the ring onto the nitro groups, creating partial positive charges at the ortho and para positions relative to the nitro substituents. nih.gov This severe depletion of electron density deactivates the ring towards reactions with electrophiles, which are themselves electron-seeking species. nih.gov Conversely, this electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles (electron-rich species). mdpi.com Therefore, the dinitrophenyl core is characterized by a general unreactivity in electrophilic aromatic substitution and a heightened reactivity in nucleophilic aromatic substitution. libretexts.org

| Substituent Group | Electronic Effect | Impact on Electrophilic Aromatic Substitution | Impact on Nucleophilic Aromatic Substitution |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating | Strongly Activating |

| -NH₂ (Amino) | Strongly Electron-Donating (+M > -I) | Strongly Activating | Strongly Deactivating |

| -CH₂CH₂OH (Ethanol) | Weakly Electron-Donating (+I) | Weakly Activating | Weakly Deactivating |

Electrophilic Aromatic Reactions: Due to the profound deactivating effects of the two nitro groups, the aromatic ring of this compound is extremely resistant to electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which typically proceed readily with benzene, would require exceptionally harsh conditions and are generally not feasible. The amino group, a strong activating group, cannot overcome the powerful deactivating influence of two nitro groups.

Nucleophilic Aromatic Reactions (SNAr): The electron-deficient nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. libretexts.org Although the parent molecule does not have a typical leaving group like a halide, its derivatives do. The generally accepted mechanism for SNAr is an addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net The reaction rate is significantly increased by the presence of electron-withdrawing groups, such as the nitro groups, which stabilize this negatively charged intermediate. unacademy.com This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org

Chemical Transformations of the Amino and Ethanol (B145695) Side Chain

The amino (-NH₂) and hydroxyl (-OH) functional groups on the side chains are the primary sites of reactivity for most chemical transformations of the molecule, aside from SNAr reactions on a derivatized core.

The primary aromatic amino group is a potent nucleophile and can participate in a variety of reactions.

Condensation Reactions: The amino group can readily react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). A classic example of this type of reactivity is the reaction of an amine with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a phenylhydrazone, a common test for carbonyl compounds. researchgate.net Similarly, the amino group of the title compound could react with a carbonyl-containing molecule.

Substitution Reactions (N-Acylation and N-Alkylation): The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. It can be readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. It can also undergo N-alkylation with alkyl halides, although polyalkylation can be an issue.

The primary alcohol of the ethanol side chain is also nucleophilic and can undergo reactions typical of alcohols.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides and anhydrides) to form esters. This reaction is often catalyzed by a strong acid.

Etherification: The hydroxyl group can be converted into an ether. For instance, in the presence of a strong base like sodium hydride to form an alkoxide, it can react with an alkyl halide via the Williamson ether synthesis. A related reaction involves the condensation of an alcohol with an activated aryl halide, such as 2,4-dinitrochlorobenzene, under basic conditions to form an aryl ether. researchgate.net

| Functional Group | Reaction Type | Reagent Class | Product Class |

|---|---|---|---|

| Amino (-NH₂) | Condensation | Aldehydes/Ketones | Imines (Schiff Bases) |

| Substitution (Acylation) | Acyl Halides/Anhydrides | Amides | |

| Hydroxyl (-OH) | Esterification | Carboxylic Acids/Acyl Halides | Esters |

| Etherification | Alkyl Halides (with base) | Ethers |

The proximity of the amino and ethanol groups, as well as their relationship to the activated dinitrophenyl ring, allows for the possibility of intramolecular reactions to form heterocyclic structures.

Studies on analogous compounds, such as N-(2,4-dinitrophenyl)amino acids, have shown that they undergo base-catalyzed intramolecular cyclization. nih.govnih.gov In these cases, a nucleophilic group attacks the aromatic ring at the position bearing an activating nitro group, leading to the formation of benzimidazole-N-oxides. nih.gov The presence of the second nitro group at the 4-position facilitates this cyclization compared to compounds with only one nitro group. nih.gov

For this compound itself, the amino and hydroxyl groups can react with a suitable bifunctional electrophile to form a heterocyclic ring. For example, reaction of related amino alcohol compounds with reagents like carbonyldiimidazole or phosgene (B1210022) can lead to the formation of five-membered rings such as 1,3-oxazolidin-2-ones. researchgate.net These reactions demonstrate the potential for the two side-chain functional groups to cooperate in forming new cyclic structures.

Photochemical Pathways and Excited State Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state. The dynamics of this excited state, including its lifetime and the pathways through which it returns to the ground state, are central to its photochemical reactivity. The presence of both amino and nitro substituents on the phenyl ring creates a "push-pull" system, which significantly influences the electronic distribution in the excited state.

A primary photochemical pathway for compounds with electron donor-acceptor moieties is photoinduced electron transfer (PET). In the case of this compound, the amino group can act as an electron donor and the dinitrophenyl system as an electron acceptor. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the nitro-substituted phenyl ring.

This intramolecular PET process leads to the formation of a charge-separated excited state. The efficiency of this process is governed by several factors, including the electronic coupling between the donor and acceptor moieties and the energy difference between the locally excited state and the charge-transfer state. In many nitroaromatic compounds, the rate of PET is a dominant factor in the deactivation of the singlet excited state. For some meso-nitrophenyl-substituted porphyrins, which serve as analogous systems, efficient fluorescence quenching is observed due to direct electron transfer from the S1 level. researchgate.net

The table below summarizes key parameters often associated with photoinduced electron transfer in related nitroaromatic systems.

| Parameter | Description | Typical Values for Nitroaromatic Systems |

| kET | Rate constant of electron transfer | 109 - 1011 s-1 |

| ΔGET | Gibbs free energy of electron transfer | Typically negative for spontaneous processes |

| λ | Reorganization energy | Varies with solvent polarity |

The photostability of this compound is intrinsically linked to the efficiency of its energy dissipation mechanisms. Once the excited state is populated, it can relax through several competing pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

For many nitroaromatic compounds, fluorescence quantum yields are typically low. This is often attributed to the efficient population of a triplet state via intersystem crossing or rapid internal conversion to the ground state. In push-pull substituted fluorenes, which share some structural motifs with the target compound, the excited-state dynamics are complex and can involve structural and electronic relaxation pathways. sci-hub.st

The primary non-radiative decay pathways for dinitrophenyl compounds often involve the nitro groups. These groups can undergo photochemical reactions, such as reduction or rearrangement, which can lead to the degradation of the molecule. The presence of the amino group can further influence these pathways by altering the electron density on the aromatic ring and potentially participating in hydrogen bonding, which can affect the excited-state lifetime and reactivity.

The photostability of a compound is a critical parameter for practical applications. The table below outlines common energy dissipation pathways and their general impact on the photostability of organic molecules.

| Dissipation Mechanism | Description | Impact on Photostability |

| Fluorescence | Radiative decay from the singlet excited state. | Generally enhances photostability by providing a rapid, non-destructive decay channel. |

| Intersystem Crossing (ISC) | Transition from a singlet to a triplet excited state. | Can decrease photostability as the longer-lived triplet state has a higher probability of undergoing chemical reactions. |

| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity. | Can be a major pathway for de-excitation and its effect on stability depends on the subsequent processes. |

| Photochemical Reaction | The excited state undergoes a chemical transformation. | Directly leads to the degradation of the compound, thus reducing photostability. |

Note: This table provides a general overview of energy dissipation mechanisms in organic molecules. The specific contributions of each pathway for this compound would require dedicated experimental investigation.

Advanced Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search for scientific literature and data, it has been determined that detailed computational and theoretical studies specifically focused on the compound This compound are not available in the public domain. Research articles and datasets providing specific values for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, reactivity descriptors, or conformational analysis for this exact molecule could not be located.

While computational studies have been conducted on structurally related but distinct molecules—such as 2-amino-4,6-dinitrophenol (B181620) (picramic acid) and 2-(2,4-dinitrophenyl)ethanol—this information cannot be extrapolated to this compound without compromising scientific accuracy. Each substituent group (the amino group, the two nitro groups, and the ethanol group) and its specific position on the phenyl ring uniquely influences the electronic structure, reactivity, and conformational profile of the molecule.

Therefore, to adhere to the principles of scientific accuracy and the specific requirements of the request, the detailed article sections and data tables as outlined cannot be generated at this time due to the absence of dedicated research findings for this compound.

Advanced Computational and Theoretical Chemistry Investigations of 2 2 Amino 4,6 Dinitrophenyl Ethanol

Molecular Modeling and Dynamics Simulations

Solvent Effects on Molecular Geometry and Reactivity

Theoretical studies investigating solvent effects utilize computational models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. These models would be used to simulate how the molecular geometry and electronic structure of 2-(2-Amino-4,6-dinitrophenyl)ethanol change in different solvent environments, ranging from nonpolar (like cyclohexane) to polar (like water or dimethyl sulfoxide).

In such a study, key parameters like bond lengths, bond angles, and dihedral angles would be calculated in the gas phase and in various solvents. It would be expected that polar solvents would induce more significant changes in the molecule's geometry, particularly around the polar amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups, due to dipole-dipole interactions and hydrogen bonding.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), would also be calculated. These include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. It would be anticipated that the HOMO-LUMO gap for this compound would decrease in polar solvents, suggesting increased reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this molecule, the regions around the nitro groups would be strongly electrophilic, while the amino group would be a primary nucleophilic site. The solvent is expected to modulate the intensity of these regions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Vibrational Frequency Calculations

Theoretical vibrational spectra (Infrared and Raman) would be computed using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). The calculations would yield a set of vibrational frequencies and their corresponding intensities. These frequencies correspond to specific molecular motions, such as:

N-H stretching and bending (from the amino group)

O-H stretching (from the ethanol (B145695) hydroxyl group)

C-H stretching and bending (from the phenyl ring and ethyl chain)

N-O symmetric and asymmetric stretching (from the nitro groups)

C-N and C-C stretching vibrations

The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they would be scaled by an appropriate factor to allow for a more accurate comparison with experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison is vital for confirming the molecular structure.

Table 1: Hypothetical Vibrational Mode Assignments for this compound (Note: This table is illustrative of expected results, as specific experimental or calculated data is unavailable.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3500 |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| N-O Asymmetric Stretch | 1500-1570 |

| N-O Symmetric Stretch | 1330-1380 |

| N-H Bending | 1590-1650 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Visible) of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states. The results would provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

These calculations would likely be performed in different solvents to account for solvatochromic effects (shifts in λ_max due to the solvent). For a molecule like this compound, with its electron-donating (amino, hydroxyl) and electron-withdrawing (dinitro) groups, significant intramolecular charge transfer (ICT) transitions are expected. The TD-DFT results would help assign these transitions, for instance, from a HOMO localized on the amino group and phenyl ring to a LUMO localized on the nitro groups.

Theoretical Elucidation of Reaction Mechanisms and Kinetics

Potential Energy Surface Scans for Reaction Pathways

To investigate potential reactions, such as decomposition or reactions with other molecules, potential energy surface (PES) scans would be performed. This involves systematically changing a specific geometric coordinate (e.g., a bond length or angle) and calculating the energy at each step. This process helps to map out the energy profile of a reaction, identifying energy minima corresponding to reactants, products, and intermediates. For this compound, a PES scan could explore, for example, the rotation around the C-C bond of the ethanol side chain or the initial steps of thermal decomposition, which would likely involve the nitro groups.

Transition State Characterization and Activation Energies

Once a potential reaction pathway is identified from PES scans, the next step is to locate the exact structure of the transition state (TS)—the highest energy point along the reaction coordinate. TS optimization algorithms are used for this purpose. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

After locating the reactants, products, and the transition state, the activation energy (E_a) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is fundamental for understanding the reaction kinetics, as a higher activation energy implies a slower reaction rate. These theoretical kinetic parameters are crucial for predicting the stability and reactivity of the compound under various conditions.

Emerging Research Applications and Future Directions for 2 2 Amino 4,6 Dinitrophenyl Ethanol

Applications in Advanced Organic Synthesis and Methodology Development

The reactivity of 2-(2-Amino-4,6-dinitrophenyl)ethanol, endowed by its distinct functional groups, makes it a promising substrate for the synthesis of more complex chemical structures and the development of new chemical tools.

As a Building Block for Complex Molecules

Nitro-substituted aromatic compounds are well-established as versatile intermediates in organic synthesis, primarily due to the diverse reactivity of the nitro group, which can be readily reduced to an amino group. nih.gov The structure of this compound contains both amino and hydroxyl groups, making it an ideal precursor for the synthesis of N-heterocycles. rsc.orgnih.gov The intramolecular condensation between the amino and hydroxyl moieties, or their reaction with other bifunctional reagents, can lead to the formation of various heterocyclic systems.

Furthermore, the dinitrophenyl group itself can be incorporated as a key structural motif. Research on related compounds has shown that dinitrophenyl units can be used as labeled building blocks in the synthesis of complex biomolecules, such as oligonucleotides, without impeding standard synthetic cycles. nih.gov This suggests that this compound could be derivatized into a phosphoramidite (B1245037) and used to introduce a specific label for detection and purification purposes. nih.gov

Development of Novel Synthetic Reagents

The dinitrophenyl scaffold is historically significant in the development of analytical reagents. A classic example is 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which is widely used for the qualitative and quantitative analysis of aldehydes and ketones. wikipedia.org The reaction forms a colored precipitate, a dinitrophenylhydrazone, allowing for easy detection. wikipedia.org

Drawing parallels, this compound could serve as a foundational structure for new classes of reagents. The hydroxyl group offers a convenient handle for modification, allowing it to be tethered to other molecules or solid supports. Such derivatives could be developed for various applications, including:

Chromatography: As a derivatizing agent to tag analytes, enhancing their detection by UV-Vis spectrophotometry.

Bioconjugation: The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. nih.gov Reagents derived from this compound could be used to label proteins and antibodies for immunoassays. nih.gov

Protecting Groups: The dinitrophenyl group has been explored for protecting amino functions in peptide synthesis.

Roles in Functional Materials and Supramolecular Chemistry

The electronic properties and hydrogen-bonding capabilities of this compound make it a compelling candidate for the construction of functional materials with tailored optical, sensory, and interfacial properties.

Design and Synthesis of Chemosensors and Optical Probes

Chemosensors are molecules designed to produce a detectable signal, often a change in color or fluorescence, upon binding to a specific analyte. nih.govmdpi.com The dinitrophenol and dinitroaniline moieties are excellent chromophores due to their strong electron-withdrawing nitro groups, which facilitate intramolecular charge transfer (ICT) transitions. This inherent property has been exploited to create colorimetric chemosensors. mdpi.com

A dinitrophenol-based sensor, for instance, was designed to detect Cu²⁺ ions through a distinct color change from yellow to colorless. mdpi.comresearchgate.net The sensor molecule could then sequentially detect S²⁻ ions, which restored the original yellow color. mdpi.comresearchgate.net Similarly, fluorescent probes based on related structures have been developed for the sensitive detection of nitroaniline compounds in environmental samples. nih.govmdpi.comresearchgate.net Given these precedents, this compound is a promising platform for designing new optical probes. The amino and hydroxyl groups can act as binding sites for ions or small molecules, and this binding event would perturb the electronic structure of the dinitrophenyl ring, leading to a measurable optical response.

Adsorption and Interfacial Phenomena Studies

The removal of organic pollutants like dinitrophenols from water is a significant area of environmental research. Numerous studies have investigated the adsorption of 2,4-dinitrophenol (B41442) (DNP) onto various low-cost, high-surface-area materials. cerist.dzresearchgate.netsciepub.com The efficiency of adsorption is governed by the physicochemical properties of both the adsorbent and the adsorbate, including pH, surface charge, and intermolecular forces. sciepub.comredalyc.org

This compound, with its multiple polar functional groups (-OH, -NH₂, -NO₂) and aromatic ring, is expected to exhibit strong interactions with solid surfaces. These interactions would likely involve hydrogen bonding, electrostatic forces, and π-π stacking. nih.gov Studies on the adsorption of 2,4-dinitrophenol have shown that pH is a critical factor, as it affects the ionization state of the molecule and the surface charge of the adsorbent. redalyc.org Similar behavior would be anticipated for this compound. The data from related compounds suggest that materials like activated carbon and bio-chars would be effective adsorbents.

| Adsorbent Material | Target Analyte | Maximum Adsorption Capacity (mg/g) | Optimal pH | Governing Isotherm Model |

|---|---|---|---|---|

| Activated Carbon (from Date Stones) | 2,4-Dinitrophenol | 196.08 | ~6.0 | Langmuir |

| Bovine Bone Char | 2,4-Dinitrophenol | 41.3 | Not Specified | Toth |

| Kidney Bean Shells | 2,4-Dinitrophenol | 52.63 | 4.0 | Langmuir |

| Magnetic Nanoparticles (PPy Coated) | 2,4-Dinitrophenol | Not specified (98.67% removal) | 6.0 | Not Specified |

| Tungsten Ferrocyanide | 2,4-Dinitrophenol | Not Specified | 4.0 | Langmuir |

Data synthesized from studies on 2,4-dinitrophenol, a structural analogue. cerist.dzresearchgate.netsciepub.comredalyc.orgresearchgate.net

Integration into Advanced Polymeric Structures

Functionalizing polymers with specific chemical moieties is a powerful strategy for creating advanced materials with new or enhanced properties. tdl.org The hydroxyl group of this compound makes it particularly suitable for integration into polymer backbones, either as a monomer in polyester (B1180765) synthesis or as a grafting agent for modifying existing polymers.

A notable example in this area is the synthesis of 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.orgscirp.org This material was prepared through a nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and the hydroxyl groups of polyvinyl alcohol (PVA). scirp.orgscirp.org The resulting polymer, containing pendant dinitrophenyl groups, exhibited interesting thermal properties and the ability to form stable anionic complexes, making it of interest for applications in energetic materials. scirp.orgscirp.org

Following this synthetic strategy, this compound could be similarly grafted onto PVA or other hydroxyl-rich polymers. The presence of the additional amino group on the phenyl ring would further modify the polymer's properties, potentially enhancing its thermal stability or introducing new sites for cross-linking or further functionalization.

| Property | Observation for PVA-DNP | Potential Implication for Polymers with this compound |

|---|---|---|

| Synthesis Method | Nucleophilic aromatic substitution (SNAr) on PVA backbone | Similar grafting via the hydroxyl group is feasible. |

| Thermal Stability | Stable up to ~277 °C, releases 2,4-dinitrophenol upon decomposition | High thermal stability is expected; decomposition products may differ due to the amino group. |

| Chemical Reactivity | Forms stable anionic SIGMA complexes with sodium methoxide | The dinitrophenyl moiety would likely retain its ability to form such complexes. |

| Potential Applications | Insensitive melt-cast explosives, solid propellants | Similar applications in energetic materials, with properties modulated by the amino group. |

Properties based on the analogous polymer, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.orgscirp.org

Environmental and Atmospheric Chemistry Implications

The environmental fate and transport of this compound are of significant interest due to the known environmental persistence and potential toxicity of related nitroaromatic compounds. Research in this area is crucial for understanding its environmental footprint and for developing effective monitoring and remediation strategies.

Currently, there is a lack of direct research on the specific formation and transformation pathways of this compound in the environment. However, studies on analogous compounds, such as 2,4-dinitrophenol (DNP), offer insights into potential environmental transformation routes. For instance, the environmental degradation of DNP is known to involve the reduction of its nitro groups to form aminophenols. It is plausible that this compound could be a transformation product of a precursor dinitrophenyl compound, where one of the nitro groups is reduced to an amino group.

Future research should focus on elucidating the specific biotic and abiotic pathways that may lead to the formation of this compound. This includes investigating the role of microorganisms in soil and water in the transformation of related nitroaromatic compounds. Furthermore, understanding the subsequent transformation of this compound is critical. Like other nitroaromatics, it may undergo further reduction, oxidation, or conjugation in the environment, and the resulting products could have different toxicological and transport properties.

The development of sensitive and selective analytical methods is a prerequisite for monitoring the presence and concentration of this compound in various environmental matrices, such as water, soil, and air. While specific methods for this compound are not yet established, techniques used for the analysis of similar compounds, such as 2-amino-4,6-dinitrophenol (B181620) (picramic acid), can be adapted. doaj.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the identification and quantification of organic contaminants in environmental samples. doaj.orgresearchgate.net The development of analytical methods for this compound would likely involve optimizing extraction and clean-up procedures for different environmental media, followed by the development of robust GC-MS or LC-MS methods. The table below outlines potential analytical approaches.

| Analytical Technique | Potential Application for this compound | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in soil and water samples after derivatization to increase volatility. | Optimization of derivatization reaction and GC temperature program. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct analysis in aqueous samples, offering high sensitivity and selectivity. | Selection of appropriate column and mobile phase for optimal separation. |

| High-Performance Liquid Chromatography (HPLC) with UV detection | A cost-effective method for monitoring higher concentrations. | Potential for interference from other UV-absorbing compounds in complex matrices. |

Future research in this area should aim to develop and validate standardized analytical methods for the routine monitoring of this compound in the environment. This will be essential for assessing its environmental occurrence, fate, and potential risks.

Interdisciplinary Research Frontiers

The unique chemical structure of this compound, featuring both a chromophore (the dinitrophenyl group) and a reactive functional group (the hydroxyl group), opens up possibilities for its application in various interdisciplinary research areas.

In the field of analytical separation science, there is potential for this compound to be used as a derivatizing agent. Dinitrophenyl groups are known to be strongly chromophoric, and attaching this moiety to other molecules can enhance their detection by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The hydroxyl group on the ethanol (B145695) side chain of this compound could be used to react with various functional groups, such as carboxylic acids, to form esters. This derivatization could be particularly useful for the analysis of compounds that lack a strong chromophore.

Future research could explore the synthesis of reagents based on the this compound structure for the derivatization of target analytes. The development of such reagents could lead to new and improved analytical methods for a wide range of compounds.

The structure of this compound provides a platform for fundamental studies in physical organic chemistry. The presence of electron-withdrawing nitro groups and an electron-donating amino group on the aromatic ring influences its electronic properties and reactivity. epa.gov

Detailed studies on the kinetics and mechanisms of reactions involving the amino and hydroxyl groups of this compound could provide valuable insights into the effects of substituents on reaction rates and pathways. Furthermore, its spectroscopic properties, including its UV-Vis and fluorescence spectra, could be investigated in different solvent environments to understand the influence of the local environment on its electronic transitions. Such fundamental studies would contribute to a deeper understanding of the structure-property relationships in nitroaromatic compounds.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Amino-4,6-dinitrophenyl)ethanol, and how can purity be optimized?

- Methodology : Start with nitration of phenol derivatives to introduce nitro groups, followed by selective reduction of specific nitro groups to amines. For example, evidence suggests that nitration of 2-aminophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields nitro intermediates, which can be reduced using Sn/HCl or catalytic hydrogenation .

- Purity optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via FT-IR (N-H and O-H stretches) and ¹H/¹³C NMR .

Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?

- Safety protocols : The compound is classified under IMDG Code 4.1 (flammable solid) and requires wetting with ≥20% water by mass to stabilize it during storage and transport .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizing agents or heat sources. Conduct regular moisture checks to ensure stabilization .

Q. What analytical techniques are most effective for characterizing this compound and resolving spectral ambiguities?

- Characterization :

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- UV-Vis spectroscopy : Identify absorbance peaks linked to nitro and amine groups (e.g., λmax ~350 nm for nitroaromatics) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, especially if solubility permits single-crystal growth .

- Data contradiction resolution : Cross-validate results using multiple techniques (e.g., NMR with deuterated solvents to suppress solvent peaks) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic substitution reactions?

- Experimental design :

- Vary solvents (e.g., DMSO, ethanol, water) and pH (buffered solutions from 3–10) to assess reaction kinetics.

- Monitor reaction progress via TLC or in-situ FT-IR. Evidence from similar nitroaromatics suggests that polar aprotic solvents enhance nucleophilicity, while acidic conditions stabilize the amine group .

- Data interpretation : Use Hammett plots to correlate substituent effects with reaction rates, leveraging the electron-withdrawing nitro groups to predict activation barriers .

Q. What are the mechanistic pathways for thermal or photolytic degradation of this compound, and how can degradation products be identified?

- Degradation analysis :

- Thermal studies : Perform thermogravimetric analysis (TGA) coupled with GC-MS to detect volatile byproducts (e.g., NOx, CO₂) .

- Photolysis : Expose to UV light (254 nm) in a photoreactor and analyze products via LC-MS. Evidence from dinitrophenol derivatives indicates nitro group reduction to amines or formation of quinone-like structures .

- Mitigation strategies : Incorporate stabilizers like antioxidants (e.g., BHT) or UV absorbers in formulations .

Q. How can computational modeling (e.g., DFT) predict the compound’s interactions with biological targets or environmental surfaces?

- Methodology :

- Use Gaussian or ORCA software for DFT calculations to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity. Evidence from indoor surface chemistry studies highlights adsorption mechanisms on silica or cellulose surfaces .

- Validation : Compare predicted adsorption energies with experimental data from microspectroscopic imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。